molecular formula C6H8N2OS B2898840 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole CAS No. 2166881-60-1

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole

Cat. No.: B2898840
CAS No.: 2166881-60-1
M. Wt: 156.2
InChI Key: NFQZUBXYSQKTKY-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with propargyl alcohol in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3,4-thiadiazole: Lacks the prop-2-en-1-yloxy group.

    5-(Prop-2-en-1-yloxy)-1,3,4-thiadiazole: Lacks the methyl group.

Properties

IUPAC Name

2-methyl-5-prop-2-enoxy-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQZUBXYSQKTKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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